5-Bromo-2,3-dihydrobenzofuran-3-ol
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Overview
Description
5-Bromo-2,3-dihydrobenzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
5-Bromo-2,3-dihydrobenzofuran-3-ol is a derivative of benzofuran, a class of compounds that have been found to have a wide range of biological and pharmacological applications . The primary targets of benzofuran derivatives are often associated with antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities . .
Mode of Action
For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, often related to their antimicrobial, anti-tumor, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including antimicrobial, anti-tumor, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-hydroxybenzyl ketones under basic conditions. Another approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones . Transition-metal catalysis, such as the Sonogashira coupling reaction, can also be employed to prepare benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and palladium-catalyzed reactions are common in industrial settings to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-dihydrobenzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium nitrite.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Bromo-2,3-dihydrobenzofuran-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
- 2,3-Dihydrobenzofuran-5-amine
- 6-Fluoro-2,3-dihydrobenzofuran
- 5-Fluoro-2,3-dihydrobenzofuran
- 6-Chloro-2,3-dihydrobenzofuran
- 5-Chloro-2,3-dihydrobenzofuran
- 6-Bromo-2,3-dihydrobenzofuran
- 7-Bromo-2,3-dihydrobenzofuran
Comparison: 5-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYZCEGIXWRWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5590-43-2 |
Source
|
Record name | 5-bromo-2,3-dihydro-1-benzofuran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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